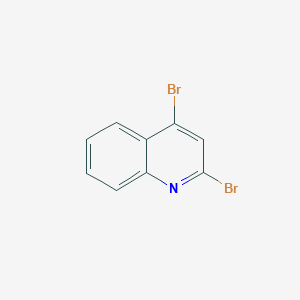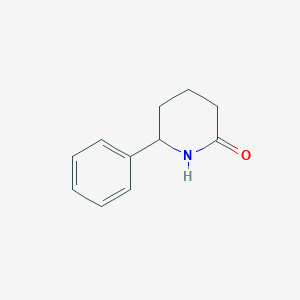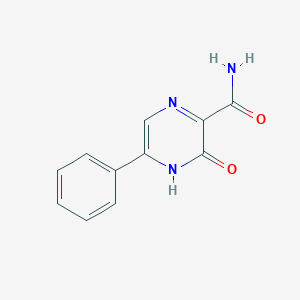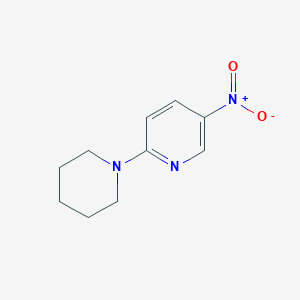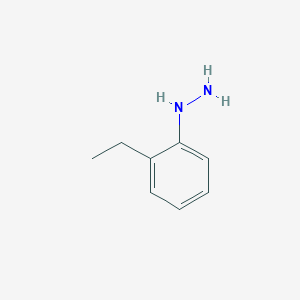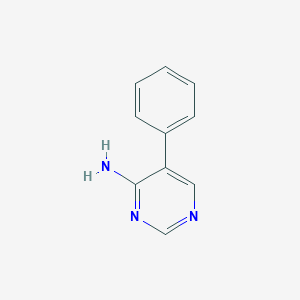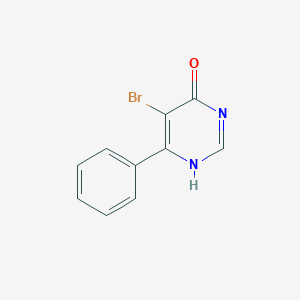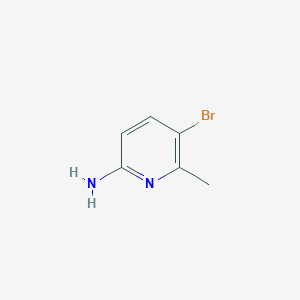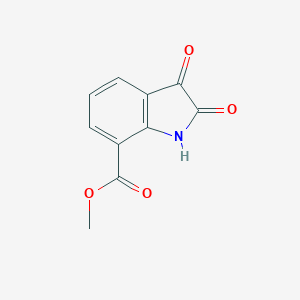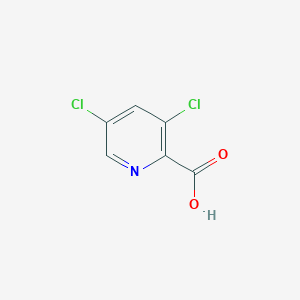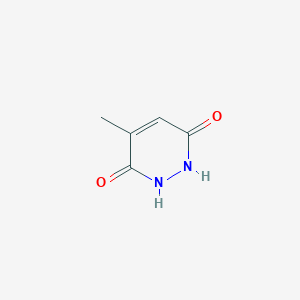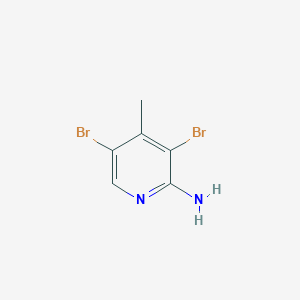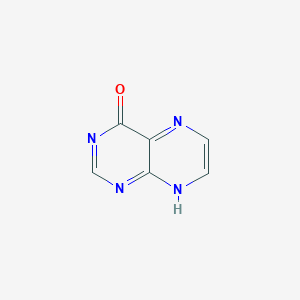
蝶啶-4-醇
描述
Pteridin-4-ol is a heterocyclic compound belonging to the pteridine family, characterized by a bicyclic structure consisting of fused pyrazine and pyrimidine rings This compound is notable for its role in various biological processes and its presence in several natural products
科学研究应用
Pteridin-4-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Pteridin-4-ol and its derivatives are used to investigate metabolic pathways and enzyme functions.
Industry: Pteridin-4-ol is utilized in the development of pharmaceuticals, agrochemicals, and other industrial products.
作用机制
Target of Action:
Pteridin-4-ol is a naturally occurring compound with a six-membered ring structure containing two nitrogen atoms and four carbon atoms. It is soluble in cold water and other polar solvents, appearing yellow in color and odorless. While pteridines have diverse biological roles, let’s focus on pteridin-4-ol specifically .
Mode of Action:
Pteridin-4-ol has been studied for its antitumor effects in various malignancies. Here’s how it interacts with its targets:
Cell Growth Inhibition: Pteridin-4-ol significantly inhibits the growth of colorectal, pancreatic, prostate, and gastric cancer cells in a dose-dependent manner. It induces cell death, making it a potential anti-cancer drug .
Synergy with Other Agents: When combined with chemotherapeutic agents (such as oxaliplatin and fluorouracil) or biological agents (like cetuximab), pteridin-4-ol demonstrates synergistic effects, enhancing their inhibitory impact on cancer cell proliferation. Notably, it restores the activity of cetuximab in cancers with mutated KRAS .
Result of Action:
Pteridin-4-ol’s action leads to cell death, impacting tumor growth. Its effects on specific cellular processes (e.g., cell cycle regulation, apoptosis, and DNA repair) require further exploration .
Action Environment:
Environmental factors, such as pH, temperature, and oxygen availability, may influence pteridin-4-ol’s stability and efficacy. Understanding these factors is crucial for optimizing its therapeutic potential.
生化分析
Biochemical Properties
Pteridin-4-ol, like other pteridines, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The biosynthetic precursor to all pterin molecules, including Pteridin-4-ol, is the purine nucleotide guanosine triphosphate (GTP). In bacteria, GTP cyclohydrolase converts GTP to dihydroneopterin triphosphate, which acts as the biochemical precursor to folate, neopterin, monapterin, and biopterin .
Cellular Effects
Pteridin-4-ol, as a pteridine derivative, may influence various types of cells and cellular processes. Pteridines have been found to be modified as a result of several disorders . They can exist in different oxidation states and are important cofactors in cellular metabolism .
Molecular Mechanism
Pteridines are known to play essential roles as enzymatic cofactors in eukaryotic systems . They are involved in diverse biological activities, including immune system modulation, cellular signaling, coloration, and metabolism .
Temporal Effects in Laboratory Settings
Pteridines are known to be involved in several biological processes, and their levels in biological fluids can be altered as a result of various disorders .
Metabolic Pathways
Pteridin-4-ol, as a pteridine derivative, is involved in the metabolic pathways of several vitamins and cofactors . The biosynthetic precursor to all pterin molecules is the purine nucleotide guanosine triphosphate (GTP) .
Transport and Distribution
Pteridines are known to be important cofactors in cellular metabolism .
Subcellular Localization
Pteridines are known to play essential roles in diverse biological activities, including immune system modulation, cellular signaling, coloration, and metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pteridin-4-ol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-hydroxypteridine with reagents such as triphenyl phosphite and chlorine gas in a solvent like dichloromethane under controlled temperature conditions . The reaction mixture is then processed through various steps including refluxing, cooling, and chromatographic purification to obtain the desired product.
Industrial Production Methods: Industrial production of Pteridin-4-ol may involve similar synthetic routes but on a larger scale with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the final product.
化学反应分析
Types of Reactions: Pteridin-4-ol undergoes several types of chemical reactions, including:
Oxidation: This reaction can convert Pteridin-4-ol into various oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can yield reduced forms of Pteridin-4-ol, which are often studied for their unique properties.
Substitution: Nucleophilic substitution reactions at the ring nitrogens or carbons can introduce various functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in suitable solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-4-one, while substitution reactions can produce a variety of functionalized pteridines.
相似化合物的比较
Pteridin-4-ol is unique among pteridines due to its specific structural features and reactivity. Similar compounds include:
Pteridine: The parent structure with a bicyclic ring system.
Tetrahydrobiopterin: A reduced form of pteridine that acts as a cofactor in various enzymatic reactions.
Neopterin: A pteridine derivative involved in immune response and used as a biomarker
Compared to these compounds, Pteridin-4-ol exhibits distinct chemical reactivity and biological functions, making it a valuable compound for research and industrial applications.
属性
IUPAC Name |
3H-pteridin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUXWWWOUNMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=N1)C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220263 | |
| Record name | Pteridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
700-47-0 | |
| Record name | 4-Hydroxypteridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=700-47-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pteridin-4-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700470 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pteridinol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67308 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pteridin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pteridin-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


